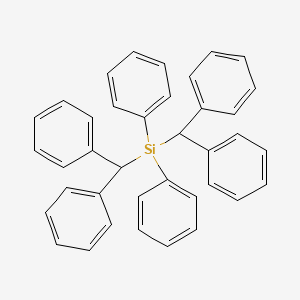
1,5-Diamino-2-methylanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Diamino-2-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by the presence of two amino groups at positions 1 and 5, a methyl group at position 2, and a quinone structure at positions 9 and 10. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Diamino-2-methylanthracene-9,10-dione can be synthesized through various methods. One common approach involves the nitration of 2-methylanthracene followed by reduction to introduce the amino groups. The reaction typically involves:
Nitration: Using nitric acid and sulfuric acid to introduce nitro groups at positions 1 and 5.
Reduction: Employing reducing agents such as tin(II) chloride or iron powder in acidic conditions to convert nitro groups to amino groups.
Industrial Production Methods
Industrial production of 1,5-diamino-2-methylanthracene-9,10-dione often involves large-scale nitration and reduction processes. The reaction conditions are optimized for high yield and purity, with careful control of temperature, concentration, and reaction time.
化学反応の分析
Types of Reactions
1,5-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as acyl chlorides or alkyl halides are employed in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Acylated or alkylated anthraquinone derivatives.
科学的研究の応用
1,5-Diamino-2-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Studied for its anticancer and antimicrobial activities.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
作用機序
The mechanism of action of 1,5-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound intercalates into DNA, disrupting the replication process and inducing apoptosis in cancer cells.
Antimicrobial Activity: It inhibits the growth of bacteria and fungi by interfering with their cellular processes.
類似化合物との比較
1,5-Diamino-2-methylanthracene-9,10-dione can be compared with other similar compounds such as:
1,8-Diamino-2-methylanthracene-9,10-dione: Similar structure but with amino groups at positions 1 and 8.
1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione: Contains additional hydroxyl groups at positions 4 and 8.
Uniqueness
1,5-Diamino-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical and chemical properties, making it valuable in various applications.
特性
CAS番号 |
10146-54-0 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
1,5-diamino-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)8-3-2-4-10(16)11(8)14(9)18/h2-6H,16-17H2,1H3 |
InChIキー |
LTVYYBIBBCUYAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C=CC=C3N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)

